4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzonitrile
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Description
Synthesis Analysis
In chemical synthesis, “4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde” serves as a key intermediate or reactant in various catalytic processes. For instance, its derivatives have been synthesized through reactions facilitated by zinc chloride and triethylamine, optimizing specific conditions for improved yields.Molecular Structure Analysis
4-((tetrahydrofuran-3-yl)oxy)benzaldehyde contains total 27 bond(s); 15 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 aldehyde(s) (aromatic), 1 ether(s) (aliphatic), 1 ether(s) (aromatic), and 1 Oxolane(s) .Scientific Research Applications
Microbial Transformation in Environmental Studies
Research by Nödler et al. (2012) highlights the transformation of sulfamethoxazole (SMX), a sulfonamide antibiotic, under denitrifying conditions in water, identifying the formation and retransformation of transformation products (TPs) including 4-nitro-SMX. This study underscores the importance of understanding antibiotic behavior in environmental processes like bank filtration and artificial recharge (Nödler, Licha, Barbieri, & Pérez, 2012).
Synthesis of Diazepane Derivatives
A study by Banfi et al. (2007) reports on the synthesis of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones using a Ugi multicomponent reaction followed by Mitsunobu cyclization or sulfuryl diimidazole cyclization. This showcases the compound's relevance in constructing diazepane systems, which are significant in medicinal chemistry (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Synthesis of Sulfonamide Derivatives
El-Gaby et al. (2018) conducted a study on the synthesis and in vitro biological screening of sulfonamide derivatives, indicating the versatility of sulfonamide chemistry in drug development. Although the specific structure was not directly mentioned, the synthesis approaches and biological screening methods are relevant to the broader field of sulfonamide research (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018).
Novel Condensation Reactions
Shaabani et al. (2009) developed an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which are structurally related to the target compound. This study demonstrates the compound's potential application in the synthesis of biologically active molecules (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).
Environmental Solvate Studies
Tailor and Patel (2015) examined the solvate formation of sulfameter with tetrahydrofuran, among other solvents, highlighting the significance of solvate formation in understanding drug behavior and stability in different environmental conditions (Tailor & Patel, 2015).
Properties
IUPAC Name |
4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c17-12-14-2-4-16(5-3-14)23(20,21)19-8-1-7-18(9-10-19)15-6-11-22-13-15/h2-5,15H,1,6-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHXCIZFSIWIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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